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Benzo(3,4)bicyclo[3.2.1]octen-2-one

Cat. No.: B2730205
CAS No.: 5387-19-9
M. Wt: 172.227
InChI Key: IBFUSCJVVKLKGK-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.2.1]octane Scaffolds in Organic Synthesis

The bicyclo[3.2.1]octane skeleton is a prevalent structural motif found in a wide array of biologically active natural products, including sesquiterpenes and diterpenes. mdpi.comdicp.ac.cn This ubiquity has driven considerable efforts to develop synthetic methodologies for accessing this carbocyclic framework. mdpi.comresearchgate.net Functionalized bicyclo[3.2.1]octanes are not merely synthetic targets but also serve as versatile building blocks and reactive intermediates in stereoselective transformations, making them powerful tools in the arsenal (B13267) of organic synthesis. researchgate.netbeilstein-journals.org The inherent ring strain and defined conformational preferences of this scaffold allow for a high degree of stereochemical control in reactions, a crucial aspect in the synthesis of complex molecules. researchgate.net Consequently, the development of methods for the construction of these systems, including ionic, radical, and metal-catalyzed reactions, has been a continuous area of focus. researchgate.net

Unique Structural Features and Rigidity of Benzo(3,4)bicyclo[3.2.1]octen-2-one

The ketone group at the C-2 position further activates the molecule for a range of chemical transformations. The interplay between the rigid bicyclic framework, the aromatic ring, and the carbonyl functionality creates a unique chemical environment that has been exploited in various synthetic strategies.

Historical Context of Research on Bicyclic [3.2.1] Systems

Interest in bicyclo[3.2.1]octane systems dates back several decades, with early research focusing on their synthesis and understanding their fundamental reactivity. Prior to the 1960s, reports on such carbocyclic ring systems were scarce. nih.gov A significant milestone was the development of methods for their preparation from readily available starting materials. For instance, the addition of dihalocarbenes to bridged bicyclic olefins like norbornene provided a convenient route to these and related homologous systems. chimia.ch Over the years, the focus has shifted towards more sophisticated applications, including their use as chiral scaffolds and in the total synthesis of natural products. The development of domino reactions and organocatalytic methods has enabled the efficient and enantioselective synthesis of highly functionalized bicyclo[3.2.1]octanes from achiral precursors. researchgate.netresearchgate.net

Overview of Research Trajectories for Bridged Benzobicyclic Ketones

Research on bridged benzobicyclic ketones, such as this compound and its derivatives, has followed several key trajectories. One major area of investigation has been the photochemical intramolecular cycloaddition of various divinylbenzene (B73037) derivatives to construct the core benzobicyclo[3.2.1]octene framework. beilstein-journals.org This photochemical approach offers a powerful tool for accessing these complex structures.

Another significant research direction involves the functionalization of the pre-formed benzobicyclic skeleton. mdpi.com This includes transformations of the ketone, such as reduction to the corresponding alcohol, and reactions at other positions of the bicyclic system. For example, the double bond in related benzobicyclo[3.2.1]octadiene systems can be functionalized through epoxidation and subsequent ring-opening reactions to introduce new functional groups. mdpi.com Furthermore, Friedel-Crafts acylation has been employed to modify the aromatic portion of related structures. mdpi.com These studies have led to the synthesis of a library of derivatives with diverse functionalities, which have been explored for their potential biological activities. mdpi.com

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and functionalization of benzobicyclo[3.2.1]octene systems.

Starting MaterialReaction TypeProductKey FindingsReference
4- and 5-(o-vinylstyryl)oxazolesPhotochemical intramolecular cycloadditionFused oxazoline-benzobicyclo[3.2.1]octadienesA novel method for synthesizing functionalized benzobicyclo[3.2.1]octene derivatives using light. The photoproducts can undergo ring-opening to form formamido-benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org
Furo-benzobicyclo[3.2.1]octadiene photoproductFriedel-Crafts acylationMono- or dihydroxy and mono- or dicarbonyl derivatives with the benzobicyclo[3.2.1]-skeletonThe furan (B31954) ring opens during the reaction, leading to novel functionalized benzobicyclo[3.2.1]octene structures. mdpi.com
Benzobicyclo[3.2.1]octadiene photoproductsEpoxidation with m-CPBAEpoxides with a benzobicyclo[3.2.1]octadiene structureThe reaction proceeds stereospecifically, allowing for the synthesis of specific epoxide isomers. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B2730205 Benzo(3,4)bicyclo[3.2.1]octen-2-one CAS No. 5387-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFUSCJVVKLKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzo 3,4 Bicyclo 3.2.1 Octen 2 One and Congeners

Strategies for the Construction of the Bicyclo[3.2.1]octane Core

The formation of the bicyclo[3.2.1]octane skeleton, a key step in the synthesis of benzo(3,4)bicyclo[3.2.1]octen-2-one, can be achieved through various strategic approaches. These include intramolecular cycloadditions, which leverage the formation of multiple carbon-carbon bonds in a single step, and processes involving carbene additions followed by ring expansion or rearrangement.

Intramolecular Cycloaddition Reactions

Intramolecular cycloadditions offer an elegant and efficient pathway to complex cyclic systems from relatively simple acyclic or cyclic precursors. oregonstate.edu These reactions are particularly valuable for establishing the intricate three-dimensional architecture of the bicyclo[3.2.1]octane core.

Photochemical intramolecular cycloaddition reactions of heteroaryl-substituted hexatrienes have proven to be a fruitful strategy for the synthesis of the benzobicyclo[3.2.1]octadiene skeleton. researchgate.netresearchgate.net This approach has been extensively developed and utilized to create a diverse library of polycyclic compounds incorporating this moiety. researchgate.netresearchgate.net For instance, the irradiation of various 2-heteroaryl-o-divinylbenzenes, including furan (B31954), thiophene, and pyrrole (B145914) derivatives, leads to the stereoselective formation of tricyclic and tetracyclic products containing the benzobicyclo[3.2.1]octadiene framework. researchgate.net These photochemically induced reactions provide a direct and efficient route to complex molecular architectures that are often challenging to access through traditional ground-state chemistry. researchgate.net The resulting benzobicyclo[3.2.1]octadiene precursors, possessing an isolated double bond, are amenable to further functionalization. researchgate.net

A notable application of this methodology is the photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline (B21484) derivatives derived from 4- and 5-(o-vinylstyryl)oxazoles. beilstein-journals.org This strategy has led to the synthesis of various amine, oxime, ether, epoxy, and acyl derivatives of the benzobicyclo[3.2.1]octene system. nih.gov

Starting Material ClassResulting SkeletonKey Feature
2-Heteroaryl-o-divinylbenzenesBenzobicyclo[3.2.1]octadieneHigh stereoselectivity in formation of tricyclic and tetracyclic products. researchgate.net
4- and 5-(o-vinylstyryl)oxazolesFused oxazoline derivatives of benzobicyclo[3.2.1]octeneAccess to a variety of functionalized derivatives. beilstein-journals.orgnih.gov

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of bicyclic and polycyclic systems. oregonstate.edursc.org In the context of synthesizing bicyclo[3.2.1]octane systems, the IMDA reaction of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, formed from the oxidation of 2-alkenylphenols, has been explored. nih.gov While this specific example leads to bicyclo[2.2.2]octanes, it highlights the potential of IMDA reactions in constructing bridged ring systems. nih.gov

Rearrangements of bicyclic systems can also lead to the formation of the desired bicyclo[3.2.1]octane core. For instance, the solvolysis of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates can proceed with a Wagner-Meerwein rearrangement to yield benzobicyclo[3.2.1]octadiene systems. acs.org Furthermore, acid-promoted bicyclization of arylacetylenes can lead to the formation of benzobicyclo[3.2.1]octanes through a series of cationic rearrangements. researchgate.net

Reaction TypePrecursorProduct
Intramolecular Diels-Alder6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-onesBicyclo[2.2.2]octanes nih.gov
Wagner-Meerwein RearrangementBenzobicyclo[2.2.2]octenyl brosylatesBenzobicyclo[3.2.1]octadiene systems acs.org
Acid-Promoted BicyclizationArylacetylenesBenzobicyclo[3.2.1]octanes researchgate.net

Carbene Addition and Ring Expansion Processes

An alternative and widely used strategy for constructing the bicyclo[3.2.1]octane framework involves the addition of a carbene to an olefinic precursor, followed by a ring expansion or rearrangement of the resulting cyclopropane (B1198618) intermediate. This method provides a versatile entry to the bridged bicyclic system, often with good control over stereochemistry.

The addition of dichlorocarbene (B158193) to norbornene is a classic example of this approach. datapdf.comorgsyn.org The reaction initially forms a dichlorocyclopropane adduct which is often unstable and rearranges under the reaction conditions. datapdf.com The dichlorocarbene can be generated from various precursors, such as ethyl trichloroacetate (B1195264) and sodium methoxide, or from the decomposition of phenyl(trichloromethyl)mercury. orgsyn.org The addition of dichlorocarbene to cyclopentene (B43876) has also been shown to yield a rearranged product, 2,3-dichlorocyclohexene, alongside the expected 6,6-dichlorobicyclo[3.1.0]hexane. datapdf.com

Olefinic PrecursorCarbene SourceInitial Adduct
NorborneneEthyl trichloroacetate/Sodium methoxideDichlorocyclopropane derivative orgsyn.org
CyclopenteneDichlorocarbene6,6-dichlorobicyclo[3.1.0]hexane datapdf.com

The key to forming the bicyclo[3.2.1]octane skeleton from the dichlorocyclopropane adducts is a subsequent rearrangement. In the case of the norbornene adduct, the initial cyclopropane ring opens to form a more stable bicyclo[3.2.1]octene derivative. datapdf.com This rearrangement is often facile due to the strain in the initial adduct and the stability of the resulting bridged system. datapdf.com The addition of dichlorocarbene to norbornadiene similarly leads to the rearranged 2,3-dihalobicyclo[3.2.1]octadiene-2,6. datapdf.com These rearrangements are a type of vinylcyclopropane (B126155) rearrangement, driven by the relief of ring strain and the formation of a more thermodynamically stable bicyclic system. The solvolysis of bicyclic systems can also induce ring expansion, leading to the formation of the bicyclo[3.2.1]octane framework. gla.ac.uk

Rearrangement-Based Syntheses

Rearrangement reactions offer powerful strategies for the construction of complex molecular architectures from simpler precursors. In the context of benzobicyclo[3.2.1]octane synthesis, acid-promoted cationic rearrangements and pinacol-type rearrangements have proven to be particularly effective.

Acid-promoted cationic rearrangements provide an efficient and atom-economical pathway to benzobicyclo[3.2.1]octanes. rsc.org This methodology often involves the generation of a cationic intermediate that undergoes a series of bond migrations to form the characteristic bridged bicyclic structure.

A notable example involves the bicyclization of arylacetylenes promoted by a strong acid like triflic acid (TfOH). researchgate.netrsc.org This reaction proceeds through the formation of two new carbon-carbon bonds on remote alkyl C-H bonds, facilitated by a twofold long-distance cationic rearrangement. rsc.orgrsc.org The process is highly site- and stereo-selective, affording the benzobicyclo[3.2.1]octane skeleton in good yields. researchgate.netrsc.org For instance, the treatment of 1-phenyl-5-methylheptyne with TfOH leads to the formation of 1,8-dimethyl-2,3-benzobicyclo[3.2.1]octane. rsc.org This transformation highlights the ability of acid catalysis to orchestrate complex bond formations in a single operation. rsc.org

The scope of this methodology has been extended to more complex systems. For example, using 1-phenyl-4-cyclohexyl-1-butyne as a substrate, a benzo-tricyclic product can be synthesized, demonstrating the versatility of this acid-promoted cascade reaction. rsc.org

Table 1: Examples of Acid-Promoted Cationic Rearrangements

Starting MaterialAcid CatalystProductReference
1-Phenyl-5-methylheptyneTriflic Acid (TfOH)1,8-Dimethyl-2,3-benzobicyclo[3.2.1]octane rsc.org
ArylacetylenesTriflic Acid (TfOH)Benzobicyclo[3.2.1]octanes researchgate.netrsc.org
1-Phenyl-4-cyclohexyl-1-butyneTriflic Acid (TfOH)Benzo-tricyclic product rsc.org

The pinacol (B44631) rearrangement, a classic acid-catalyzed rearrangement of 1,2-diols, and its variant, the semi-pinacol rearrangement, are powerful tools for ring expansion and the construction of bicyclic systems. masterorganicchemistry.comrsc.org These reactions involve the 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon, typically generated from the protonation and departure of a hydroxyl group as water. masterorganicchemistry.com

A diastereoselective approach to bicyclo[3.2.1]octan-2-ones and -3-ones has been developed utilizing a semi-pinacol rearrangement of 2,3-epoxy silyl (B83357) ethers. researchgate.net The key 1,2-migration step in this process is stereospecific. This method is particularly attractive as it can be adapted for enantioselective synthesis by starting with nonracemic materials like norcamphor. researchgate.net

The semi-pinacol rearrangement has also been instrumental in the synthesis of complex natural products containing the bicyclo[3.2.1]octane core. For instance, a key step in the synthesis of spirochensilide A involves the conversion of a rsc.orgrsc.org-bicycle to a rsc.orgdntb.gov.ua-bicycle via a semi-pinacol rearrangement. rsc.org Another example is seen in the synthesis of (+)-2-oxostemar-13-ene, where a selective mesylation followed by a 1,2-carbon migration of a diol leads to a cyclopentane (B165970) ring contraction, forming the desired bicyclic system. rsc.org

Table 2: Applications of Pinacol-Type Rearrangements in Bicyclo[3.2.1]octane Synthesis

Reaction TypeKey TransformationApplicationReference
Semi-pinacol Rearrangement2,3-Epoxy silyl ether rearrangementSynthesis of bicyclo[3.2.1]octan-2-ones and -3-ones researchgate.net
Semi-pinacol Rearrangement rsc.orgrsc.org-Bicycle to rsc.orgdntb.gov.ua-bicycle conversionTotal synthesis of spirochensilide A rsc.org
1,2-Carbon MigrationDiol to cyclopentane contractionTotal synthesis of (+)-2-oxostemar-13-ene rsc.org

Organocatalytic Approaches for [3.2.1] Bicyclooctane Formation

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for the construction of complex molecules with high stereocontrol. nih.gov The development of organocatalytic methods for the synthesis of the bicyclo[3.2.1]octane framework has been a significant area of research. nih.govmdpi.com

Asymmetric organocatalysis provides a direct route to enantiomerically enriched bicyclo[3.2.1]octane derivatives. nih.gov Chiral organocatalysts, such as proline and its derivatives, as well as cinchona alkaloids, have been successfully employed to induce high levels of stereoselectivity. nih.gov

A notable application is the asymmetric formal [3+2] cycloaddition, which has been used to access methanobenzo researchgate.netannulenes, structures containing the bicyclo[3.2.1]octane core. nih.gov Furthermore, switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes has been developed to produce chiral 2-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. nih.gov This method allows for the controlled formation of three new stereogenic centers, including a challenging all-carbon quaternary bridgehead center. nih.gov

Domino Michael-aldol reactions are particularly well-suited for the rapid construction of the bicyclo[3.2.1]octane skeleton. rsc.orgnih.gov This cascade process involves a Michael addition followed by an intramolecular aldol (B89426) condensation, efficiently assembling the bridged ring system in a single pot. rsc.orgucl.ac.uk

Organocatalyzed domino Michael/aldol reactions of cyclic 1,3-ketoesters with β,γ-unsaturated α-ketoesters have been shown to produce highly substituted chiral bicyclo[3.2.1]octanes with up to four stereogenic centers, including two quaternary carbons. researchgate.netacs.org These reactions often proceed in good yields and with high diastereoselectivities and enantioselectivities. acs.org For example, the reaction between 2-alkyl-3-hydroxynaphthalene-1,4-diones and alkyl vinyl ketones, catalyzed by chiral organocatalysts, yields the corresponding bicyclic products with excellent diastereoselectivity and enantiomeric excess. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome of these domino reactions. For instance, catalysts based on quinidine (B1679956) and quinine (B1679958) have been found to be highly effective in promoting the Michael-aldol cascade. nih.gov

Table 3: Organocatalytic Domino Michael-Aldol Reactions for Bicyclo[3.2.1]octane Synthesis

Reactant 1Reactant 2Catalyst TypeProductReference
Cyclic 1,3-ketoestersβ,γ-Unsaturated α-ketoestersChiral amineChiral bicyclo[3.2.1]octanes researchgate.netacs.org
2-Alkyl-3-hydroxynaphthalene-1,4-dionesAlkyl vinyl ketonesQuinidine/Quinine-basedBicyclic system nih.gov
Cycloalkane-1,3-dionesEnalsBase2-Hydroxybicyclo[3.2.1]octane-6,8-diones rsc.orgucl.ac.uk

Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation Reactions

Palladium-catalyzed reactions are powerful tools for carbon-carbon bond formation. The asymmetric tandem Heck/carbonylation reaction has emerged as a sophisticated method for the synthesis of chiral bicyclo[3.2.1]octanes. researchgate.netdicp.ac.cn This process involves a sequence of a Heck reaction followed by a carbonylation step, often leading to the desymmetrization of a prochiral starting material. researchgate.netresearchgate.net

This methodology has been successfully applied to the desymmetrization of cyclopentenes, providing access to chiral bicyclo[3.2.1]octanes bearing an all-carbon quaternary stereocenter and two tertiary stereocenters. researchgate.netdicp.ac.cn The reaction typically employs a palladium catalyst in conjunction with a chiral ligand, such as (S)-difluorphos, to achieve high levels of enantioselectivity (up to 97% ee). researchgate.net Alcohols, phenols, and amines can be used as versatile coupling partners in this transformation. researchgate.net

More recently, a palladium-catalyzed asymmetric tandem carbonylation-Heck reaction of cyclopentenes with carbon monoxide has been developed to synthesize chiral bicyclo[3.2.1]octenes. nih.govfigshare.com This desymmetrization process affords products with one chiral quaternary and one tertiary carbon center in good yields and with good enantioselectivities. nih.gov The reaction is believed to proceed through an acyl-palladium intermediate, which then undergoes migratory insertion of the alkene. nih.gov

Furthermore, an unprecedented tandem carbonylation/aminocarbonylation triggered by a palladium-catalyzed enantioselective Heck-type exocyclopalladation has been developed to deliver chiral heterocyclic α-ketoamides containing the bicyclo[3.2.1]octane framework. rsc.org

Table 4: Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation Reactions

Starting MaterialReaction TypeChiral LigandProductReference
CyclopentenesAsymmetric tandem Heck/carbonylation(S)-DifluorphosChiral bicyclo[3.2.1]octanes researchgate.netdicp.ac.cnresearchgate.net
CyclopentenesAsymmetric tandem carbonylation-HeckNot specifiedChiral bicyclo[3.2.1]octenes nih.govfigshare.com
N/ATandem carbonylation/aminocarbonylationNot specifiedChiral heterocyclic α-ketoamides rsc.org

Functionalization Strategies for Introducing the Ketone Moiety

The introduction of a ketone group onto the bicyclo[3.2.1]octane skeleton is a critical transformation in the synthesis of various target molecules. Several strategies have been developed to achieve this, each with its own advantages and limitations.

Oxidation of Alicyclic Alcohols to Ketones

A common and direct method for the synthesis of ketones is the oxidation of the corresponding secondary alcohols. organic-chemistry.org In the context of benzo(3,4)bicyclo[3.2.1]octene systems, the corresponding alicyclic alcohols can be oxidized to the desired ketones. While specific examples detailing the oxidation of benzo(3,4)bicyclo[3.2.1]octen-2-ol to the ketone are not prevalent in the provided search results, general principles of alcohol oxidation are applicable. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods. The choice of oxidant would depend on the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, a study on the synthesis of bicyclo[3.2.1]octanone-3 illustrates the use of oxidation of the corresponding alcohol as a viable method. chimia.ch

The regioselectivity of the oxidation is generally not a concern when starting with a specific secondary alcohol. However, the stereochemistry of the resulting ketone, if applicable, would be dictated by the stereochemistry of the starting alcohol.

Regioselective Acylation Reactions

Regioselective acylation reactions provide another avenue for the introduction of a ketone moiety. nih.gov This strategy involves the introduction of an acyl group at a specific position on a pre-existing bicyclic framework. One such approach could involve a Friedel-Crafts acylation of a suitable aromatic precursor, followed by cyclization to form the bicyclic ketone. However, direct acylation of the bicyclo[3.2.1]octene skeleton might be challenging and could lead to a mixture of products.

A study on the functionalization of the benzo(3,4)bicyclo[3.2.1]octadiene skeleton explored acylation as a means to introduce various functional groups. nih.govnih.gov While this study focused on the synthesis of a variety of derivatives, it highlights that acylation is a feasible strategy for modifying this bicyclic system. nih.govnih.gov The specific conditions for achieving regioselective acylation to yield the 2-keto derivative would require careful optimization of catalysts and reaction conditions.

Hydrolysis and Rearrangement of Oxazoline-Fused Systems Leading to Ketones

A novel and elegant method for the synthesis of functionalized benzo(3,4)bicyclo[3.2.1]octenone derivatives involves the photochemical intramolecular cycloaddition of styryloxazoles. beilstein-journals.org This approach leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes. These intermediates are relatively unstable and can undergo hydrolysis, often under mild acidic conditions (e.g., on silica (B1680970) gel), to yield the corresponding ketone. beilstein-journals.org

This method is particularly noteworthy as it allows for the construction of the complex bicyclic system and the introduction of the ketone functionality in a sequential and controlled manner. The reaction proceeds through the opening of the oxazoline ring, followed by rearrangement to form the ketone. beilstein-journals.org This strategy has been successfully applied to synthesize various functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org

A study by Šindler-Kulyk and coworkers detailed the synthesis of novel cis/trans-4- and cis/trans-5-(2-vinylstyryl)oxazoles. beilstein-journals.org Photochemical irradiation of these compounds led to the formation of diverse fused oxazoline-benzobicyclo[3.2.1]octadienes. Subsequent hydrolysis of these photoproducts on silica gel afforded the corresponding functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org For example, the photoproducts derived from 4-(2-vinylstyryl)oxazole were found to be stable under non-acidic conditions but were readily hydrolyzed to the ketone on silica gel. beilstein-journals.org

Starting MaterialIntermediateProduct
4-(2-vinylstyryl)oxazoleFused oxazoline-benzobicyclo[3.2.1]octadieneFunctionalized this compound derivative
5-(2-vinylstyryl)oxazoleFused oxazoline-benzobicyclo[3.2.1]octadieneFunctionalized this compound derivative

This photochemical approach offers a unique entry to these complex molecules, leveraging light as a traceless reagent. beilstein-journals.org

Enantioselective and Diastereoselective Synthesis of Benzo(3,4)bicyclo[3.2.1]octenone Derivatives

The development of stereoselective methods for the synthesis of benzo(3,4)bicyclo[3.2.1]octenone derivatives is crucial for accessing enantiomerically pure compounds, which are often required for biological applications. dicp.ac.cnnih.gov

Recent advancements in catalysis have enabled the enantioselective and diastereoselective synthesis of bicyclo[3.2.1]octane frameworks. researchgate.net For instance, a palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes has been reported to produce enantioenriched bicyclo[3.2.1]octadienes with excellent yields and enantioselectivities (often >99% ee). nih.gov These products can then be further functionalized to the desired ketones.

Another powerful strategy involves organocatalysis. A tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, has been shown to produce bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). nih.gov Although this example does not directly yield a benzo-fused derivative, the principle could potentially be extended to suitably substituted precursors.

Furthermore, a palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans has been developed for the efficient and stereoselective synthesis of functionalized bicyclo[3.2.1]octan-8-ones. nih.gov In the case of sulfone derivatives, this rearrangement proceeds with high stereospecificity to give exclusively the endo-configured diastereomers. nih.gov

A disproportionation-inspired iodine-induced cyclization and oxidation of allylic alcohols has also been developed to produce highly functionalized bicyclo[3.2.1]octanes. dicp.ac.cn This method allows for the creation of six new bonds in a single operation. By using presynthesized dienes and enones, a variety of bicyclo[3.2.1]octanes with different functional groups can be accessed. dicp.ac.cn

MethodCatalyst/ReagentStereoselectivity
Palladium-catalyzed intramolecular alkene-alkyne couplingPalladium catalystExcellent enantioselectivity (>99% ee) nih.gov
Tandem Michael-Henry reactionQuinine-derived thioureaHigh diastereoselectivity and enantioselectivity (92-99% ee) nih.gov
Palladium-catalyzed rearrangementPalladium catalystHigh stereospecificity (endo-configured diastereomers) nih.gov
Iodine-induced cyclization/oxidationIodine---

These examples highlight the growing toolbox available to synthetic chemists for the stereocontrolled synthesis of complex bicyclic systems like benzo(3,4)bicyclo[3.2.1]octenone and its congeners.

Reactivity and Chemical Transformations of Benzo 3,4 Bicyclo 3.2.1 Octen 2 One Derivatives

Rearrangement Processes

Beta-Enolization and Homoenolization in Bicyclic Ketones

Under strongly basic conditions, such as potassium tert-butoxide in tert-butyl alcohol at high temperatures (t-BuO-/t-BuOH/185 °C), bicyclic ketones like 3,3-dimethylbenzobicyclo[3.2.1]octen-2-one undergo β-enolate rearrangements, also known as homoenolization. researchgate.netcdnsciencepub.com This process involves the abstraction of a proton from the β-position relative to the carbonyl group, leading to the formation of a β-enolate intermediate. This intermediate can then rearrange to a more stable ketone. For instance, 3,3-dimethylbenzobicyclo[3.2.1]octen-2-one rearranges to a single ketone, 3,3-dimethyl-6,7-benzobicyclo[3.3.0]octen-2-one. uwo.ca The study of these rearrangements provides insights into the conformational influences on the reactivity of bicyclic systems. researchgate.net

Competition with Haller-Bauer Cleavage in Base-Promoted Reactions

The β-enolate rearrangements of benzo(3,4)bicyclo[3.2.1]octen-2-one derivatives are often in competition with the Haller-Bauer cleavage. cdnsciencepub.comuwo.ca This cleavage reaction, which occurs under strong base conditions, involves the scission of a carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of a carboxylic acid amide and a hydrocarbon. chemistry-chemists.comresearchgate.net In the case of 3,3-dimethylbenzobicyclo[3.2.1]octen-2-one and its analogs, Haller-Bauer cleavage is a significant competing process, with the resulting cleavage products often being the major components of the reaction mixture. cdnsciencepub.comuwo.ca This competition between rearrangement and cleavage highlights the complex reactivity of these bicyclic ketones under basic conditions. The use of highly hindered alkoxide bases has been explored to favor rearrangement over cleavage, but with limited success. uwo.ca

Transannular Reactions and Skeletal Rearrangements

The rigid framework of this compound and its derivatives makes them prone to transannular reactions and skeletal rearrangements, particularly in photochemical and acid-promoted reactions. beilstein-journals.orgresearchgate.net For example, photochemical intramolecular cycloadditions of related styryl oxazoles can lead to the formation of the benzobicyclo[3.2.1]octadiene skeleton, which can then undergo further transformations. beilstein-journals.org These photochemically generated intermediates are sometimes unstable and can spontaneously undergo ring-opening and rearrangement to form functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org Acid-promoted bicyclization of arylacetylenes can also lead to the formation of benzobicyclo[3.2.1]octanes through a series of cationic rearrangements involving long-distance C-H bond activations. researchgate.net These reactions demonstrate the utility of the bicyclic system in accessing complex polycyclic structures.

Reactions at the Ketone Functional Group

Reduction Chemistry

The ketone functional group in this compound derivatives can be reduced to the corresponding alcohol. For example, the reduction of related 3-biaryl-8-oxa-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters with samarium iodide (SmI2) leads to a substrate-dependent distribution of diastereomeric alcohols. nih.gov The stereoselectivity of the reduction can be influenced by substituents on the bicyclic skeleton. nih.gov In some cases, under homoenolization conditions, the ketone can be reduced, presumably by single electron transfer from the alkoxide base. uwo.ca

Reactions with Carbon Nucleophiles

The ketone functionality in the benzo(3,4)bicyclo[3.2.1]octene skeleton can react with various carbon nucleophiles. For instance, the addition of dihalocarbenes to related bicyclic olefins like norbornene and its derivatives is a well-established method for the synthesis of the bicyclo[3.2.1]octene skeleton. chimia.chacs.orgorgsyn.org The initial adducts often undergo rearrangement to form the more stable bicyclo[3.2.1]octene derivatives. chimia.ch These reactions provide a pathway to introduce new carbon-carbon bonds and functional groups onto the bicyclic framework.

Derivatives Formation (e.g., Oximes, Ethers)

The carbonyl group at the C-2 position is a key site for derivatization. For instance, formyl derivatives of the benzobicyclo[3.2.1]octadiene skeleton can be converted into the corresponding oximes. mdpi.comresearchgate.net These oximes serve as crucial intermediates for the synthesis of various oxime ethers. mdpi.comnih.gov One study reported the synthesis of a bicyclic oxime from a formyl derivative, which was then used to create a series of oxime ethers. mdpi.com In some reactions involving furan-annulated starting materials, the furan (B31954) ring was observed to open, leading to the formation of two different classes of oximes and oxime ethers. mdpi.comnih.gov

Ether derivatives can also be synthesized, often starting from the corresponding alcohols obtained after the reduction of the ketone or opening of an epoxide. nih.gov For example, an ether derivative of benzobicyclo[3.2.1]octene with an additional phenyl substituent was synthesized and showed notable biological activity. mdpi.comnih.gov The stereochemistry of these ether derivatives can be controlled and has been determined using spectroscopic techniques like NOESY. mdpi.com

A variety of amine, oxime, ether, epoxy, and acyl derivatives of the benzobicyclo[3.2.1]octene skeleton have been synthesized and characterized. mdpi.comnih.gov

Table 1: Examples of Derivative Formation Reactions

Starting Material TypeReagent(s)Product TypeReference
Formyl derivativeHydroxylamineOxime mdpi.comresearchgate.net
OximeAlkyl halideOxime Ether mdpi.comnih.gov
EpoxideLiAlH4, then alkylationAlcohol, Ether nih.gov

Transformations Involving the Unsaturated Bridged Ring

The isolated double bond within the bicyclo[3.2.1]octene framework is another reactive site amenable to various chemical transformations.

The isolated double bond in the benzobicyclo[3.2.1]octadiene skeleton can be readily epoxidized. nih.gov These epoxy derivatives are valuable intermediates as they are highly reactive due to the strain of the three-membered ring. nih.gov The resulting epoxides can be subsequently opened to form alcohols and ethers, further diversifying the available derivatives. nih.gov For instance, novel epoxy derivatives have been synthesized and used as substrates for creating new alcohols and corresponding ethers. nih.gov The ring-opening of these epoxides can be achieved using reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). nih.gov

Photocatalytic oxygenation presents a method for functionalizing the isolated double bond of the benzobicyclo[3.2.1]octadiene skeleton. researchgate.net Studies have shown that new bicyclo[3.2.1]octadienes with an isolated double bond are suitable substrates for efficient photocatalytic oxygenations. irb.hr In one study, the photocatalytic oxygenation of phenyl-substituted derivatives of the bicyclic skeleton was carried out using manganese(III) porphyrins as photocatalysts. researchgate.net Depending on the substrate and the specific photocatalyst used (cationic or anionic), this reaction led to the formation of hydroperoxy derivatives or, in some cases, epoxy derivatives. researchgate.net For example, a methoxy-substituted derivative primarily yielded an epoxy product from the reaction at the isolated double bond when a cationic Mn(III) porphyrin was used. researchgate.net This highlights the potential to selectively functionalize the olefinic moiety under photocatalytic conditions. researchgate.netbeilstein-journals.org

The double bond in the bicyclic system can undergo various addition reactions. For example, the addition of dihalocarbenes (like dichlorocarbene (B158193) or dibromocarbene) to bicyclo[3.2.1]octene-2 has been investigated. chimia.ch These reactions typically proceed via the formation of a cyclopropane (B1198618) adduct, which can then undergo rearrangement. chimia.ch Specifically, the addition of dichlorocarbene or dibromocarbene to norbornene, a related bicyclic olefin, occurs on the exo side, and the resulting adduct rearranges to a 3,4-dihalobicyclo[3.2.1]octene-2. chimia.ch These addition reactions provide a pathway to introduce new functionalities and expand the carbon skeleton.

Further Functionalization of the Benzo-Fused Ring System

While many transformations focus on the ketone and the bridged ring, the benzo-fused portion of the molecule can also be functionalized, although this is less commonly explored for this specific ketone. General strategies for the functionalization of benzo-fused bicyclic systems often involve metal-catalyzed cross-coupling reactions, C-H activation, or electrophilic substitution. researchgate.netnih.gov For instance, Friedel-Crafts acylation has been applied to a furo-benzobicyclo[3.2.1]octadiene photoproduct. mdpi.com In this case, the reaction led to the opening of the furan ring and the formation of novel hydroxy and carbonyl derivatives on the benzobicyclo[3.2.1] skeleton, demonstrating a method to introduce complexity. mdpi.com Other approaches, such as those involving organometallic intermediates (e.g., zinc or magnesium reagents), have been used to functionalize related benzo-fused heterocyclic systems and could potentially be adapted. nih.gov

Mechanistic Investigations of Reactions Involving Benzo 3,4 Bicyclo 3.2.1 Octen 2 One

Exploration of Reaction Pathways for Cycloadditions and Rearrangements

The formation of the benzo(3,4)bicyclo[3.2.1]octen-2-one skeleton and its derivatives is primarily achieved through two key strategic approaches: intramolecular cycloadditions followed by rearrangement, and carbene-mediated ring expansion.

One prominent pathway involves the photochemical intramolecular cycloaddition of β-heteroaryl-o-divinylbenzenes, such as 4- and 5-(o-vinylstyryl)oxazoles. researchgate.netbeilstein-journals.org Upon irradiation, these precursors undergo cycloaddition to yield fused oxazoline-benzobicyclo[3.2.1]octadienes. These intermediates are often unstable and can spontaneously hydrolyze or be treated with silica (B1680970) gel to induce ring-opening of the oxazoline (B21484), which is followed by the formation of formamido- or formiato-substituted benzobicyclo[3.2.1]octenone derivatives. researchgate.netbeilstein-journals.orgirb.hr This photochemical approach represents a novel method for synthesizing functionalized benzobicyclo[3.2.1]octenes using light as a traceless reagent. beilstein-journals.org

Another significant route involves the rearrangement of other bicyclic systems. For instance, the benzobicyclo[3.2.1]octene skeleton can be constructed from bicyclo[2.2.2]octene precursors. researchgate.net A classic example is the reaction of dihalocarbenes with benzonorbornadiene. metu.edu.trchimia.ch The initial step is the addition of the carbene to the double bond of benzonorbornadiene to form a transient tricyclic gem-dihalocyclopropane intermediate. metu.edu.tr This strained intermediate readily undergoes a stereoelectronically controlled ring-opening to afford the rearranged, ring-expanded benzo(3,4)bicyclo[3.2.1]octene framework. metu.edu.trmetu.edu.tr

Furthermore, acid-promoted rearrangements provide another avenue to this bicyclic system. nih.gov Treatment of specific arylacetylenes with a strong acid like triflic acid (TfOH) can induce a bicyclization through cationic rearrangements to form benzobicyclo[3.2.1]octanes. researchgate.netnih.gov Similarly, intramolecular Michael reactions and Diels-Alder reactions have been employed to construct the core bicyclo[3.2.1]octane structure, which can then be further elaborated. nih.gov

Role of Intermediates in Transformations (e.g., Cations, Carbenes, Radical Anions)

The transformations leading to and from the benzo(3,4)bicyclo[3.2.1]octene skeleton are governed by a variety of reactive intermediates.

Carbenes are central to the ring-expansion pathway starting from benzonorbornadiene. Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), are generated in situ and add to the olefinic double bond. chimia.chmetu.edu.tr The resulting cyclopropane (B1198618) adduct is highly strained and rearranges to the more stable ring-expanded product. chimia.ch Theoretical studies on related systems suggest that the exact nature of the carbene (e.g., exo- vs. endo-cyclopropylidene) can influence its stability and subsequent reaction pathways, which may include insertion or addition reactions. metu.edu.tr The possible intermediacy of a homoconjugated carbene has also been proposed in the base-catalyzed rearrangement of related bicyclic dienes. acs.org

Cationic intermediates play a crucial role in acid-promoted rearrangements. researchgate.netgrafiati.com The protonation of a precursor molecule can initiate a cascade of cationic shifts and cyclizations to yield the final benzobicyclo[3.2.1]octane structure. researchgate.netnih.gov For instance, the reaction of a bicyclo[2.2.2]octene precursor can generate a carbocation that rearranges to the thermodynamically more stable bicyclo[3.2.1]octene system. In some cases, intermediate ions can also lead to side products through elimination pathways. chimia.ch

Radical intermediates , specifically stabilized biradicals, are proposed in the photochemical pathways. academie-sciences.fr The intramolecular cycloaddition of o-vinylstilbene analogues is thought to proceed via a stabilized biradical, which then undergoes a preferred 1,6-ring closure to form the benzobicyclo[3.2.1]octadiene skeleton. academie-sciences.fr The formation of these intermediates helps explain the observed regioselectivity of the cycloaddition.

Anionic intermediates have also been studied. The bicyclo[3.2.1]octadienyl anion is considered a prototype for bishomoaromaticity, where charge is delocalized over non-conjugated π-systems. researchgate.netcore.ac.uk This extended delocalization results in enhanced stability and acidity compared to analogues lacking the second double bond. researchgate.net While direct studies on the anion of this compound are less common, the stability of the related bicyclo[3.2.1]octadienyl anion provides insight into the electronic properties of this structural framework. core.ac.uk

Stereochemical Course of Reactions (e.g., Syn-addition, Stereoselective Closure)

The stereochemical outcome of reactions forming the benzo(3,4)bicyclo[3.2.1]octene skeleton is often highly controlled and predictable.

In the carbene addition to benzonorbornadiene, the reagent preferentially attacks from the less hindered exo-face of the double bond. metu.edu.trmetu.edu.trbalikesir.edu.tr The subsequent ring-opening of the resulting exo-adduct is a stereospecific process. The stereochemistry of the final rearranged allylic halide is defined by the initial stereochemistry of the carbene addition; an exo-oriented halogen in the product implies an exo-addition of the dihalocarbene. metu.edu.trmetu.edu.tr

Similarly, epoxidation of a double bond on the benzobicyclo[3.2.1]octadiene skeleton with reagents like m-CPBA occurs via a stereospecific syn-addition. mdpi.com

In photochemical intramolecular cycloadditions, the formation of the benzobicyclic structure can be highly stereoselective. For example, the irradiation of certain p-chloro-phenylbutadiene derivatives leads to the stereoselective formation of the endo-benzobicyclic product. This is explained by an initial intramolecular cycloaddition to form a resonance-stabilized intermediate, followed by a stereoselective 1,6-ring closure. researchgate.net

Kinetic Studies and Activation Parameters

While detailed kinetic studies and activation parameters specifically for reactions of this compound are not extensively documented in the surveyed literature, data from related systems provide valuable mechanistic insights.

Kinetic investigations of the photolysis of related nitroaromatic compounds and aromatic carbonyls have been performed, yielding photolysis rates and quantum yields. copernicus.orgnih.govmdpi.com For example, studies on the photolysis of phthaldialdehyde and 2-acetylbenzaldehyde, which share some structural similarities, show quantum yields of 0.19 and 0.21, respectively, indicating efficient photochemical transformations. nih.gov Such data is crucial for understanding the efficiency of the photochemical pathways that can lead to the benzobicyclo[3.2.1]octene framework.

The thermodynamics of related anionic intermediates have been quantified, providing insight into their stability. The pKa of bicyclo[3.2.1]octadiene was found to be significantly lower than its mono-ene counterpart, corresponding to a stabilization of at least 12.2 kcal/mol for the bishomoaromatic anion. core.ac.uk This substantial stabilization highlights the thermodynamic driving force for the formation of such delocalized anions.

Below is a table summarizing kinetic data for the photolysis of various relevant compounds, which helps in understanding the initial steps of photochemical reaction pathways.

CompoundRate Coefficient (k)Photolysis Frequency (J) (s⁻¹)Quantum Yield (Φ)Conditions
4-Nitrocatechol-(6.71 ± 0.99) × 10⁻⁵-254 nm irradiation copernicus.org
3-Nitrocatechol-(3.06 ± 0.16) × 10⁻⁴-Scaled to atmospheric conditions copernicus.org
Phthaldialdehyde--0.19290-400 nm irradiation nih.gov
2-Acetylbenzaldehyde17 ± 3 (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)-0.21Reaction with OH radicals; 290-400 nm irradiation nih.gov

This table presents kinetic data for related aromatic compounds to provide context for the photochemical reactivity of precursors to the title compound.

Spectroscopic and Structural Elucidation of Benzo 3,4 Bicyclo 3.2.1 Octen 2 One Architectures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Benzo(3,4)bicyclo[3.2.1]octen-2-one architectures. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a comprehensive picture of the molecular framework can be constructed.

¹H NMR spectroscopy provides crucial information about the proton environment within the molecule. For derivatives of the benzobicyclo[3.2.1]octenone skeleton, specific signals corresponding to the aliphatic protons (labeled HA–HG) are typically observed at higher field, in the range of 2.3 to 5.6 ppm. beilstein-journals.org For instance, in a formamido-substituted derivative, the formamido proton appears at a lower field, around 8.29 ppm, while the NH group proton is observed as a broad singlet at approximately 6.29 ppm. beilstein-journals.org The aromatic protons of the benzo group typically resonate between 6.9 and 7.3 ppm. beilstein-journals.org The coupling constants between adjacent protons, resolved in high-field NMR, are instrumental in determining the relative stereochemistry of the bicyclic system.

Table 1: Representative ¹H NMR Chemical Shifts for a Functionalized this compound Derivative

Proton AssignmentChemical Shift (ppm)Multiplicity
Aromatic6.9 - 7.3m
Formamido (CHO)8.29s
NH6.29br s
Bicyclic Protons (HA-HG)2.3 - 5.6m

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a substituted benzobicyclo[3.2.1]octenone, the carbonyl carbon of the ketone (C=O) gives a characteristic signal in the downfield region, around 200.8 ppm. beilstein-journals.org If other carbonyl-containing functional groups are present, such as a formiato group (CH'=O), its signal will also appear at a distinct downfield position, for example, at 159.3 ppm. beilstein-journals.org The sp²-hybridized carbons of the aromatic ring and any double bonds within the bicyclic system will resonate in the intermediate region of the spectrum. The aliphatic carbons of the bicyclic framework appear in the upfield region, typically between 40 and 108 ppm. beilstein-journals.org

Table 2: Key ¹³C NMR Chemical Shifts for a Functionalized this compound Derivative

Carbon AssignmentChemical Shift (ppm)
Ketone (C=O)~200.8
Formiato (CH'=O)~159.3
Aromatic/Olefinic (sp²)~108 - 150
Aliphatic (sp³)~40 - 70

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete and unambiguous assignment of all proton and carbon signals, as well as for determining the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the bicyclic framework and the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. beilstein-journals.orgmdpi.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique is vital for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. nih.govscispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. mdpi.com This is particularly important for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the bicyclic ring system. For example, a NOESY cross-peak between a specific proton and the methano bridge protons can confirm its spatial orientation. beilstein-journals.org

Through the combined application of these 2D NMR techniques, a detailed and accurate three-dimensional model of the this compound architecture can be constructed. mdpi.comnih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

While NMR spectroscopy provides detailed information about the structure of a molecule in solution, single-crystal X-ray diffraction offers the definitive determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by NMR. escholarship.org For complex polycyclic systems like derivatives of this compound, X-ray crystallography is invaluable for unambiguously confirming the relative configuration of stereocenters. pku.edu.cnacs.org The resulting crystal structure also reveals the packing of molecules in the crystal lattice. beilstein-journals.org

Determination of Absolute Configuration via Electronic Circular Dichroism (ECD) Calculations

For chiral molecules, determining the absolute configuration is a critical aspect of their structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for this purpose. The experimental ECD spectrum is compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT-ECD). nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the stereocenters in the molecule. nih.govresearchgate.net This method is particularly useful for molecules that are difficult to crystallize or for which chiral derivatives for X-ray analysis cannot be readily prepared. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. acs.org This information is crucial for confirming the identity of a newly synthesized this compound derivative and ensuring its purity. nih.gov The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecular structure. In the context of this compound and its derivatives, IR spectroscopy provides crucial information for confirming the presence of key structural features, most notably the carbonyl group of the ketone and the aromatic system.

The IR spectrum of a molecule in the Benzo(3,4)bicyclo[3.2.1]octene framework is characterized by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong and sharp peak. The position of this peak is sensitive to the molecular environment, including ring strain and conjugation. For bicyclic ketones, the C=O stretching frequency can be influenced by the strain within the ring system. uobabylon.edu.iqechemi.comresearchgate.net In less strained, six-membered ring ketones, the absorption is typically around 1715 cm⁻¹. echemi.com However, increased angle strain, such as in smaller rings, forces more s-character into the C=O bond, leading to a higher absorption frequency. echemi.comstackexchange.com

Conjugation of the carbonyl group with an aromatic ring or a double bond generally lowers the stretching frequency due to delocalization of π-electrons, which weakens the C=O bond. uobabylon.edu.iqjove.com This effect is observed in derivatives of this compound. For instance, some formamido-benzobicyclo[3.2.1]octenone derivatives exhibit two carbonyl signals, one for the ketone and one for the formamido group, around 1722 cm⁻¹ and 1683 cm⁻¹, respectively. beilstein-journals.orgbeilstein-journals.org Another derivative, a formiato-benzobicyclo[3.2.1]octenone, shows carbonyl bands at 1740 cm⁻¹ and 1714 cm⁻¹. beilstein-journals.org

In addition to the carbonyl absorption, the IR spectrum of this compound and its analogues displays other characteristic bands that confirm their structure. These include:

Aromatic C-H stretching: These absorptions are typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: These bands appear just below 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to one or more bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O stretching: In derivatives containing ether or ester functionalities, strong C-O stretching bands are observed in the 1300-900 cm⁻¹ region. uobabylon.edu.iq

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Carbonyl (Ketone, C=O)Stretch1715 - 1740Strong
Carbonyl (Amide, C=O)Stretch~1683Strong
Aromatic C-HStretch> 3000Medium to Weak
Aliphatic C-HStretch< 3000Medium
Aromatic C=CStretch1600 - 1450Variable
C-O (Ether/Ester)Stretch1300 - 900Strong
N-H (Amide)Stretch~3334Medium

This interactive table allows for the sorting and filtering of data to better understand the spectroscopic signatures of these complex bicyclic architectures. Detailed analysis of these IR bands, in conjunction with other spectroscopic techniques like NMR and mass spectrometry, is essential for the unambiguous structural elucidation of novel this compound derivatives. beilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Studies on Benzo 3,4 Bicyclo 3.2.1 Octen 2 One

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to determine the most stable three-dimensional arrangement of atoms in a molecule (structural optimization) and to calculate the molecule's energy. For the benzobicyclo[3.2.1]octenone skeleton, DFT calculations are crucial for predicting geometry, bond lengths, and bond angles.

The process begins with building an initial model of the molecule. Then, a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)) are chosen to solve the Kohn-Sham equations. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found, representing the optimized ground-state geometry. From this optimized structure, various energetic properties, such as the heat of formation and strain energy, can be derived. These calculations are fundamental for understanding the inherent stability of the bicyclic system and how it influences its chemical behavior. In studies of related benzobicyclo[3.2.1]octene derivatives, DFT has been successfully used to predict the stereochemistry of reaction products.

Table 1: Typical Parameters for DFT-Based Structural Optimization


ParameterDescriptionCommon Selections/Methods
FunctionalApproximation to the exchange-correlation energy term in DFT.B3LYP, M06-2X, ωB97X-D, PBE
Basis SetSet of mathematical functions used to represent the electronic wave function.6-31G(d), 6-311+G(d,p), def2-SVP, cc-pVDZ
Solvation ModelAccounts for the effect of a solvent on the molecule's geometry and energy.Polarizable Continuum Model (PCM), SMD
Output PropertiesKey data obtained from the calculation.Optimized Cartesian coordinates, ground-state energy, vibrational frequencies, bond lengths/angles.

Molecular Dynamics and Conformational Analysis

While DFT is excellent for finding stationary points on the potential energy surface, the rigid bicyclic structure of Benzo(3,4)bicyclo[3.2.1]octen-2-one still possesses some conformational flexibility. Molecular Dynamics (MD) simulations can model the atomic motions of the molecule over time, providing a dynamic picture of its behavior and exploring its accessible conformations.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. For complex ring systems, this is critical, as the dominant conformation can dictate reactivity. In a related study on bicyclo[n.3.1]alkenes, DFT calculations were employed to analyze the conformational preferences of substrates, revealing that the introduction of a bulky group could dramatically alter the energy gap between different conformers, thereby favoring a specific reaction pathway pku.edu.cn. A similar approach for this compound would involve identifying all low-energy conformers through a systematic search or MD simulations, followed by high-level DFT calculations to accurately rank their energies. This information is vital for understanding its physical properties and predicting its behavior in chemical reactions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT and time-dependent DFT (TD-DFT) are commonly used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. ekb.eg

For NMR, calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. This is achieved by first optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. These theoretical values are often scaled or referenced against a standard (like tetramethylsilane) to correlate them with experimental spectra. mdpi.com For complex molecules, this correlation is essential for assigning specific signals to the correct atoms in the structure. mdpi.com

For IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of different molecular bonds. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). Comparing the predicted IR spectrum with an experimental one helps to identify characteristic functional groups. In a study of a functionalized benzobicyclo[3.2.1]octenone derivative, characteristic IR signals were observed at 3334 cm⁻¹ (N-H), 1722 cm⁻¹, and 1683 cm⁻¹ (two C=O groups) beilstein-journals.org. The ¹H NMR spectrum showed specific signals for the aliphatic protons of the bicyclic structure between 2.3 and 4.8 ppm. beilstein-journals.org

Table 2: Correlation of Experimental and Predicted Spectroscopic Data for a Benzobicyclo[3.2.1]octenone Derivative


Spectroscopy TypeParameterExperimental Value (from derivative) Typical Computational Method
IRN-H Stretch3334 cm-1DFT (e.g., B3LYP/6-31G(d))
C=O Stretch1722 cm-1, 1683 cm-1
¹H NMRAliphatic Protons (Bicyclic Core)2.3 - 4.8 ppmGIAO-DFT (e.g., WP04/6-311++G(2d,p)) mdpi.com
Formamido Proton8.29 ppm

Elucidation of Reaction Mechanisms and Transition State Characterization

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can be used to identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea), which governs the reaction rate.

For reactions involving the benzobicyclo[3.2.1]octene skeleton, computational studies have been used to support proposed mechanisms, such as photochemical intramolecular cycloadditions. researchgate.net The process involves locating the transition state structure and verifying it by performing a vibrational frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the energies of the reactants and the transition state are known, the activation energy can be calculated. This approach allows chemists to understand why certain products are formed preferentially, to predict the feasibility of a proposed reaction, and to design catalysts that lower the activation barrier.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide detailed information about the electronic structure of a molecule, which is key to understanding its reactivity. Several "reactivity descriptors," derived from the energies of the molecular orbitals, can be calculated to predict how a molecule will behave in a chemical reaction. ekb.eg

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ekb.eg

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scielo.org.mx These descriptors allow for a rational prediction of the most reactive sites on the this compound molecule. scielo.org.mx

Table 3: Key Electronic Structure and Reactivity Descriptors from DFT


DescriptorDefinitionSignificance for Reactivity
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A measure of chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions.
Global Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps.

Future Directions in Research on Benzo 3,4 Bicyclo 3.2.1 Octen 2 One

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, pushing for methodologies that minimize waste and maximize the incorporation of all reactant atoms into the final product. rsc.orgtandfonline.comacs.org The pursuit of atom economy is a central theme in modern organic synthesis. nih.govacs.orgacs.org

Future research in the synthesis of Benzo(3,4)bicyclo[3.2.1]octen-2-one and related polycyclic ketones will likely focus on several key areas to enhance sustainability:

Catalytic Transfer Hydrogenation: The use of heterogeneous catalysts, such as metal oxides, for transfer hydrogenation reactions offers a greener alternative to traditional reduction methods that often employ hazardous reagents. mdpi.commdpi.com Systematic studies on the reduction of diaryl ketones using these methods can provide valuable insights for the synthesis of related bicyclic systems. mdpi.com

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool for green chemistry, often reducing the need for stoichiometric oxidants and enabling reactions under milder conditions. chemistryviews.orgacs.org The development of electrochemical oxidation of polycyclic aromatic phenols to quinones represents a green alternative to chemical oxidants. beilstein-journals.org

Solvent-Free and Water-Based Reactions: Conducting reactions in water or under solvent-free conditions aligns with the goals of green chemistry by reducing the use of volatile organic compounds. acs.org

Tandem and Cascade Reactions: Designing reaction sequences where multiple bond-forming events occur in a single pot, known as tandem or cascade reactions, significantly improves efficiency and reduces waste. acs.org These approaches are particularly attractive for constructing complex polycyclic frameworks. nih.gov

Green Chemistry ApproachKey AdvantagesRelevant Research Areas
Catalytic Transfer HydrogenationAvoids hazardous hydrides, reduces inorganic waste. mdpi.comDevelopment of efficient metal oxide catalysts. mdpi.commdpi.com
Electrochemical SynthesisReduces need for stoichiometric oxidants, milder conditions. chemistryviews.orgbeilstein-journals.orgElectrochemical oxidation and Scholl reactions. chemistryviews.orgbeilstein-journals.orgacs.orgbohrium.com
Solvent-Free/Water-Based ReactionsMinimizes use of volatile organic compounds. acs.orgTandem cyclization reactions. acs.org
Tandem/Cascade ReactionsIncreases step- and atom-economy, reduces waste. nih.govacs.orgOxidative dearomatization induced cascades. nih.gov

Exploration of Novel Reactivity Patterns and Stereochemical Control

The bicyclo[3.2.1]octane skeleton offers a unique three-dimensional canvas for exploring novel chemical transformations and achieving precise control over stereochemistry. The development of stereoselective methods is crucial, as the biological activity of complex molecules is often dictated by their specific stereochemical arrangement. nih.gov

Future research will likely delve into:

Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantioenriched benzo-fused bicyclic systems is a high-priority area. acs.orgdicp.ac.cn This includes asymmetric hydrogenation and hydroamination reactions. dicp.ac.cn

Domino Reactions: The use of domino reactions, such as the Michael-aldol annulation, allows for the stereocontrolled synthesis of complex bicyclic ketol derivatives. mdpi.com

Photochemical Rearrangements: Photochemical reactions, like the oxa-di-π-methane rearrangement, can provide access to unique and multifunctional cyclopropane (B1198618) derivatives from bicyclo[3.2.1]octanoid precursors. acs.orgacs.org

Palladium-Catalyzed Isomerization: Palladium catalysis can be employed for the efficient and stereospecific rearrangement of precursors to form functionalized bicyclo[3.2.1]octan-8-ones. nih.gov

Synthetic StrategyOutcomeKey Features
Asymmetric Allylation/RCMEnantiomerically enriched fluorinated benzo-fused bicyclic amines. acs.orgUtilizes α-trifluoromethylstyrene derivatives. acs.org
Double Michael AdditionBicyclo[3.2.1]octane-3-ones. rsc.orgControls stereochemistry of the bridged center. rsc.org
Intramolecular Hydroamination/Asymmetric HydrogenationEnantioenriched benzo-fused N-heterocycles. dicp.ac.cnHigh atom economy and good functional group tolerance. dicp.ac.cn
Photochemical Intramolecular CycloadditionFused oxazoline-benzobicyclo[3.2.1]octadienes. beilstein-journals.orgLeads to functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of safety, scalability, and efficiency. acs.orgsynplechem.comru.nl

Key future directions in this area include:

Continuous-Flow Electrochemical Reactions: Combining electrochemistry with continuous-flow setups can enable the safe and scalable synthesis of polycyclic aromatic hydrocarbons, reducing issues like overoxidation that can occur in batch processes. chemistryviews.orgacs.orgbohrium.com This approach has been successfully applied to the Scholl reaction. chemistryviews.orgacs.orgbohrium.com

Flow Photochemistry: The photochemical synthesis of functionalized benzobicyclo[3.2.1]octadiene skeletons can be effectively performed in flow reactors, allowing for better control over reaction parameters and improved safety. dntb.gov.ua

Automated Synthesis Platforms: The use of automated synthesis platforms, which can handle reaction setup, execution, and purification, can accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. synplechem.com These systems can also enhance safety by minimizing human contact with hazardous reagents. synplechem.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net

Future applications of computational modeling in the study of this compound will likely involve:

Predicting Reaction Outcomes: Neural sequence-to-sequence models and other machine learning approaches are being developed to predict the products of complex organic reactions, which could significantly streamline the process of discovering new synthetic pathways. nih.govmdpi.comarxiv.org

Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and energy profiles of reactions, helping to explain observed stereoselectivities and reactivity patterns. researchgate.netacs.org For instance, DFT studies can rationalize the preferential formation of certain stereoisomers in cyclization reactions. researchgate.net

Designing Novel Catalysts: Computational methods can be used to design and screen new catalysts for specific transformations, accelerating the development of more efficient and selective synthetic methods. rroij.com

Predicting Complex Organic Molecule Synthesis: Forward Monte Carlo simulations and other predictive models are being developed to explore the synthesis of complex organic molecules, which can help in planning synthetic routes to novel derivatives of the benzobicyclo[3.2.1]octenone scaffold. aanda.org

Computational ApproachApplication in Research
Neural Sequence-to-Sequence ModelsPredicting the products of organic reactions. nih.govarxiv.org
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting stereochemical outcomes. researchgate.netacs.org
Machine LearningAccelerating the discovery of optimized reaction conditions. rroij.com
Forward Monte Carlo SimulationsExploring synthetic pathways to complex organic molecules. aanda.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzo(3,4)bicyclo[3.2.1]octen-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves intramolecular cyclization of ketone precursors or Diels-Alder reactions with strained dienophiles. For example, bicyclo[3.2.1]octenone derivatives are synthesized via carbonyl-directed cyclization under acidic or basic conditions. Optimization includes adjusting catalysts (e.g., Lewis acids like BF₃·OEt₂) and reaction temperatures (80–120°C) to enhance regioselectivity . Purification via column chromatography with hexane/ethyl acetate gradients improves purity.

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Key signals include downfield-shifted carbonyl carbons (~210 ppm in ¹³C NMR) and distinct splitting patterns for bridgehead protons (δ 2.5–3.5 ppm in ¹H NMR).
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for distinguishing axial (ax) and equatorial (eq) isomers .
  • IR : Strong carbonyl stretching vibrations (~1700 cm⁻¹) confirm ketone functionality.

Advanced Research Questions

Q. How does the bicyclic framework influence the compound's reactivity in Diels-Alder or nucleophilic addition reactions?

  • Methodology : The bicyclic structure imposes steric constraints, directing nucleophilic attack to the less hindered face. For Diels-Alder reactions, the rigid framework stabilizes transition states, favoring endo selectivity. Computational studies (e.g., DFT) model frontier molecular orbitals to predict regioselectivity . Experimental validation involves comparing reaction rates with non-bicyclic analogs.

Q. What computational approaches are used to model the electronic structure of this compound, and how do they compare with experimental data?

  • Methodology :

  • DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets. Electron density maps highlight electrophilic regions (e.g., carbonyl carbon) for reactivity predictions.
  • Thermodynamic stability : Compare computed enthalpy values (ΔfH°) with experimental data from calorimetry . Discrepancies >5 kJ/mol suggest solvation or steric effects not captured in simulations.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogenation) to test hypotheses about bioactivity. For example, bicyclic ketones may act as enzyme inhibitors via carbonyl interactions, similar to benzoquinoline derivatives .
  • Meta-analysis : Cross-reference data from multiple sources (e.g., NIST, PubChem) to identify outliers or methodological biases .

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